molecular formula C16H17N3O B12197627 3-ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one

3-ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B12197627
M. Wt: 267.33 g/mol
InChI Key: VVPHYBYQORQRKY-UHFFFAOYSA-N
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Description

3-ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a complex organic compound with a unique structure that combines elements of pyrimidine and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of a suitable pyrimidine derivative with a benzimidazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, recycling of solvents, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one
  • 3-ethyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one
  • 3-ethyl-2-methyl-1-(prop-1-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Uniqueness

3-ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

3-ethyl-2-methyl-1-prop-2-enylpyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C16H17N3O/c1-4-10-18-11(3)12(5-2)15(20)19-14-9-7-6-8-13(14)17-16(18)19/h4,6-9H,1,5,10H2,2-3H3

InChI Key

VVPHYBYQORQRKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC=C)C

Origin of Product

United States

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